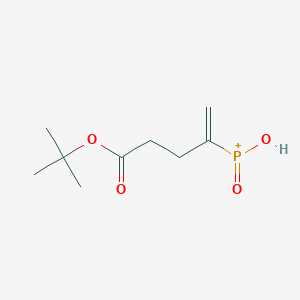![molecular formula C32H37Br2N3 B12532658 1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide CAS No. 830356-24-6](/img/structure/B12532658.png)
1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features a carbazole moiety linked to a bipyridinium unit via a decyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through a series of reactions, including nitration, reduction, and alkylation.
Linking the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with a decyl halide under basic conditions.
Formation of the Bipyridinium Unit: The final step involves the quaternization of the bipyridine with the decyl-carbazole intermediate, using a suitable brominating agent to yield the dibromide salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide can undergo various types of chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The bipyridinium unit can be reduced to bipyridine under suitable conditions.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Bipyridine.
Substitution: Corresponding substituted products, such as hydroxyl or alkoxy derivatives.
科学的研究の応用
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photochemistry: The compound’s unique electronic structure makes it suitable for use in photoredox catalysis and other light-driven chemical processes.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in bioimaging and biosensing.
Industrial Applications: It can be used in the development of advanced materials for electronic devices and sensors.
作用機序
The mechanism by which 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily based on its electronic structure. The carbazole moiety acts as an electron donor, while the bipyridinium unit serves as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making the compound highly effective in electronic and photochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, enabling various redox reactions.
類似化合物との比較
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in photoredox catalysis and organic synthesis.
4-(9H-Carbazol-9-yl)triphenylamine Derivatives: Used as hole-transporting materials in OLEDs.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: An efficient metal-free photoredox catalyst.
Uniqueness: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide stands out due to its unique combination of a carbazole moiety and a bipyridinium unit linked by a decyl chain. This structure provides a balance of electron-donating and electron-accepting properties, making it highly versatile for various applications in organic electronics and photochemistry.
特性
CAS番号 |
830356-24-6 |
|---|---|
分子式 |
C32H37Br2N3 |
分子量 |
623.5 g/mol |
IUPAC名 |
9-[10-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)decyl]carbazole;dibromide |
InChI |
InChI=1S/C32H36N3.2BrH/c1(3-5-11-23-34-25-19-28(20-26-34)27-17-21-33-22-18-27)2-4-6-12-24-35-31-15-9-7-13-29(31)30-14-8-10-16-32(30)35;;/h7-10,13-22,25-26H,1-6,11-12,23-24H2;2*1H/q+1;;/p-1 |
InChIキー |
YBKXZUAKDQVJBJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCC[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


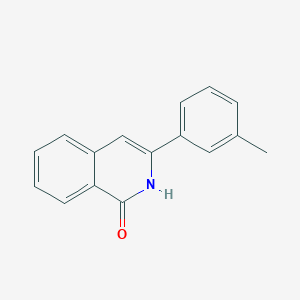
![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
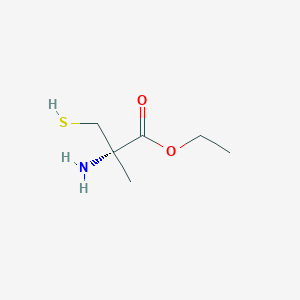
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
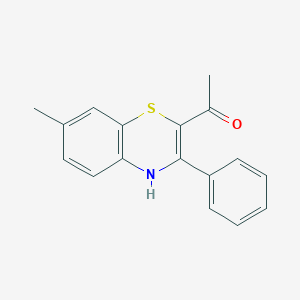
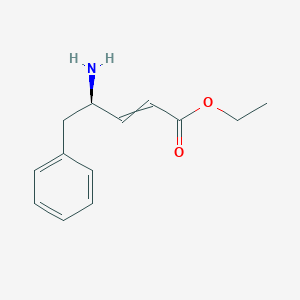
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
